2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-benzylacetamide
Beschreibung
This compound is a structurally complex molecule featuring a tricyclic core with fused benzodioxole and acetamide moieties.
Eigenschaften
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O5S/c31-23(28-13-17-6-2-1-3-7-17)15-36-27-29-24-19-8-4-5-9-20(19)35-25(24)26(32)30(27)14-18-10-11-21-22(12-18)34-16-33-21/h1-12H,13-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZHJXSIDJZDRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC(=O)NCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-benzylacetamide can be approached through multi-step organic synthesis. A possible synthetic route might involve:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a condensation reaction with formaldehyde.
Construction of the Diazatricyclic Core: This step may involve cyclization reactions, possibly using amines and aldehydes under acidic or basic conditions.
Introduction of the Sulfanyl Group: Thiolation reactions can be employed to introduce the sulfanyl group.
Formation of the Benzylacetamide Group: This can be achieved through acylation reactions using benzylamine and acetic anhydride.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position or the diazatricyclic core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
Due to its complex structure, it may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
Industry
The compound may find use in the development of new materials with unique properties, such as polymers or advanced coatings.
Wirkmechanismus
The mechanism of action of 2-({5-[(2H-1,3-benzodioxol-5-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-benzylacetamide would depend on its specific biological target. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Structural Similarity Analysis
Structural comparisons often employ computational methods such as Tanimoto coefficient-based fingerprinting and Murcko scaffold analysis to group compounds into chemotype clusters. For example:
- Tanimoto Coefficient : A similarity index ≥0.5 indicates significant structural overlap . The target compound’s benzodioxole and tricyclic motifs likely place it in clusters with HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) or brominated alkaloids, which share fused heterocyclic systems .
- Murcko Scaffolds : Compounds with the same scaffold are classified into analogous groups. The tricyclic core of the target molecule may align with verongiida alkaloids or synthetic HDAC inhibitors, enabling affinity comparisons within chemotype clusters .
Table 1: Structural Similarity Metrics
| Compound Class | Target Compound Similarity (Tanimoto) | Reference Scaffold |
|---|---|---|
| HDAC Inhibitors (e.g., SAHA) | ~0.7 | Benzamide/heterocyclic |
| Brominated Alkaloids | ~0.6 | Tricyclic fused systems |
| Synthetic Benzodioxole Derivatives | ~0.65 | Benzodioxole-methyl groups |
Bioactivity Profile Correlation
Hierarchical clustering of bioactivity profiles reveals that structurally similar compounds often share modes of action. For instance:
- Compounds with benzodioxole groups (e.g., the target molecule) may inhibit oxidative stress pathways or epigenetic regulators, mirroring the activity of SAHA-like molecules .
- Cosine Score Analysis: Molecular networking via MS/MS fragmentation (cosine score ≥0.8) links the target compound to clusters with anti-inflammatory or anticancer properties, based on shared fragmentation patterns with known bioactive analogs .
Table 2: Bioactivity Clustering Trends
| Structural Feature | Associated Bioactivity | Target Proteins |
|---|---|---|
| Benzodioxole-methyl | HDAC inhibition | HDAC8, HDAC1 |
| Sulfhydryl-acetamide | Redox modulation | Glutathione reductase |
| Tricyclic fused system | DNA intercalation | Topoisomerase II |
Pharmacokinetic Properties
Comparisons of molecular properties (e.g., logP, polar surface area) with SAHA-like compounds suggest moderate bioavailability:
- logP : ~3.2 (similar to SAHA’s 3.1), indicating balanced lipophilicity for membrane permeability .
- Polar Surface Area : ~95 Ų, within the range for CNS penetration but requiring formulation optimization for oral delivery .
Docking Affinity and Binding Interactions
Docking studies of structurally related compounds reveal that minor modifications to the benzodioxole or sulfhydryl groups drastically alter binding affinities. For example:
- HDAC8 Inhibition : The target compound’s tricyclic core may mimic SAHA’s hydroxamate-zinc interaction, but its sulfhydryl group could form alternative hydrogen bonds with catalytic residues .
- Variability : Even a 0.1 Å shift in ligand positioning reduces affinity by >1 kcal/mol, emphasizing the need for precise chemotype comparisons .
Table 3: Docking Affinity Comparison
| Compound | HDAC8 ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| Target Compound | -9.2 | Sulfhydryl-Arg37, Benzodioxole-Tyr306 |
| SAHA | -10.5 | Hydroxamate-Zinc, Phenyl-His142 |
| Brominated Alkaloid Analog | -8.7 | Halogen-π stacking with Phe152 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
